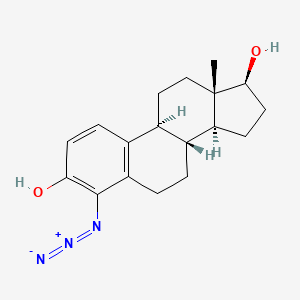
4-Azidoestradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azidoestradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of an azide group (-N₃) attached to the fourth carbon of the estradiol molecule. The azide group imparts unique chemical properties to the molecule, making it a valuable tool in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where an appropriate azide salt (such as sodium azide) reacts with a halogenated estradiol derivative under polar aprotic conditions (e.g., acetonitrile or dimethyl sulfoxide) to form 4-Azidoestradiol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic azide synthesis can be applied. These methods often involve the use of azide salts and halogenated precursors, with careful control of reaction conditions to ensure safety and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Azidoestradiol can undergo various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azide group can engage in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H₂).
Substitution: Sodium azide, polar aprotic solvents (acetonitrile, dimethyl sulfoxide).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Reduction: Primary amines.
Substitution: Alkyl azides.
Cycloaddition: Triazoles.
Applications De Recherche Scientifique
4-Azidoestradiol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles, including pyrroles, pyrazoles, and triazoles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Utilized in the development of new materials and pharmaceuticals due to its unique reactivity.
Mécanisme D'action
The mechanism of action of 4-Azidoestradiol involves its interaction with estrogen receptors in target tissues. The azide group allows for bioorthogonal reactions, enabling the selective labeling and tracking of estrogen receptors in biological systems. This interaction can modulate various cellular pathways, including gene expression and signal transduction .
Comparaison Avec Des Composés Similaires
4-Hydroxyestrone: Another estrogen metabolite with neuroprotective properties.
Azidothymidine (AZT): An azide-containing compound used in antiviral therapy.
Uniqueness: 4-Azidoestradiol is unique due to its combination of estrogenic activity and the presence of the azide group, which allows for versatile chemical modifications and applications in bioorthogonal chemistry. This dual functionality makes it a valuable tool in both chemical synthesis and biological research.
Propriétés
Numéro CAS |
41164-45-8 |
|---|---|
Formule moléculaire |
C18H23N3O2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-4-azido-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23N3O2/c1-18-9-8-11-10-4-6-15(22)17(20-21-19)13(10)3-2-12(11)14(18)5-7-16(18)23/h4,6,11-12,14,16,22-23H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 |
Clé InChI |
VUNFQFOBWPMCMM-ZHIYBZGJSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4N=[N+]=[N-])O |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4N=[N+]=[N-])O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4N=[N+]=[N-])O |
Synonymes |
4-azidoestradiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[2,2-Bis(5-methyl-1,2,4-oxadiazol-3-YL)-3-phenylpropyl]phenyl}sulfamic acid](/img/structure/B1231665.png)


![N-[3-[4-(dimethylamino)phenyl]prop-2-enylidene]hydroxylamine](/img/structure/B1231673.png)






![N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide](/img/structure/B1231682.png)
![N'-{[2-(4-chlorophenyl)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1231686.png)

